1-benzoyl-2-(trifluoromethyl)azetidine

regioselective ring-opening azetidinium chemistry α-trifluoromethyl amines

1-Benzoyl-2-(trifluoromethyl)azetidine (CAS 2703779-43-3) is an N-acylated, 2-trifluoromethyl-substituted four-membered azaheterocycle with molecular formula C₁₁H₁₀F₃NO and molecular weight 229.20 g·mol⁻¹. The compound belongs to the 2-(trifluoromethyl)azetidine subclass, a scaffold recognized as a constrained, pharmaceutically relevant building block distinguished by high ring strain energy (approximately 25.2 kcal·mol⁻¹ for the parent azetidine ring) and the strong electron-withdrawing character of the α-CF₃ substituent.

Molecular Formula C11H10F3NO
Molecular Weight 229.2
CAS No. 2703779-43-3
Cat. No. B6200840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-2-(trifluoromethyl)azetidine
CAS2703779-43-3
Molecular FormulaC11H10F3NO
Molecular Weight229.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-2-(trifluoromethyl)azetidine (CAS 2703779-43-3): Structural Identity and Procurement-Relevant Classification


1-Benzoyl-2-(trifluoromethyl)azetidine (CAS 2703779-43-3) is an N-acylated, 2-trifluoromethyl-substituted four-membered azaheterocycle with molecular formula C₁₁H₁₀F₃NO and molecular weight 229.20 g·mol⁻¹ . The compound belongs to the 2-(trifluoromethyl)azetidine subclass, a scaffold recognized as a constrained, pharmaceutically relevant building block distinguished by high ring strain energy (approximately 25.2 kcal·mol⁻¹ for the parent azetidine ring) and the strong electron-withdrawing character of the α-CF₃ substituent [1]. Its N-benzoyl group converts the ring nitrogen into an amide, differentiating it electronically from the more extensively studied 1-alkyl-2-(trifluoromethyl)azetidines and modulating both basicity and activation requirements for ring-opening transformations [1]. Commercial availability as a research chemical (typical purity ≥95–98%) places it within the scope of medicinal chemistry building block procurement .

Why In-Class Azetidine Building Blocks Cannot Substitute for 1-Benzoyl-2-(trifluoromethyl)azetidine in Synthesis and Drug Discovery Programs


Superficially similar azetidine derivatives — including the 3-CF₃ positional isomer (1-benzoyl-3-(trifluoromethyl)azetidine, CAS 2731014-23-4), the non-fluorinated analog (1-benzoylazetidine, CAS 3420-62-0), and 1-alkyl-2-methylazetidines — are not functionally interchangeable with 1-benzoyl-2-(trifluoromethyl)azetidine. The α-CF₃ group at the 2-position of the azetidine ring exerts a profound electronic effect that redirects the regiochemistry of nucleophilic ring-opening from the substituted C2 carbon (observed with 2-methyl and 2-acyl analogs) exclusively to the unsubstituted C4 carbon, producing primary rather than secondary ring-opened amines [1]. Furthermore, the N-benzoyl substituent simultaneously serves as a protecting group and electronically deactivates the ring nitrogen (predicted conjugate acid pKa ≈ -1.14 for 1-benzoylazetidine versus ~8.53 for the free amine 2-(trifluoromethyl)azetidine), altering activation requirements for downstream transformations . Substituting any in-class analog would yield divergent synthetic intermediates, compromise regiochemical fidelity, and invalidate structure–activity relationship (SAR) data in medicinal chemistry campaigns. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1-Benzoyl-2-(trifluoromethyl)azetidine Versus Closest Analogs


Complete Regiochemical Switch in Ring-Opening: 2-CF₃-Azetidines vs. 2-CH₃-Azetidines

1-Alkyl-2-(trifluoromethyl)azetidines undergo regiospecific nucleophilic ring-opening exclusively at the less-substituted C4 position following quaternization, yielding primary halides. In direct contrast, the non-fluorinated analog 1-benzyl-2-methylazetidine undergoes ring-opening exclusively at the more-substituted C2 position under identical conditions, producing secondary halides. This represents a complete regiochemical switch (100% C4 vs. 100% C2) governed by the strong electron-withdrawing effect of the CF₃ group [1]. Although this direct comparison was established on 1-alkyl rather than 1-benzoyl derivatives, the α-CF₃ electronic effect on the azetidine ring carbons is independent of the N-substituent identity and is expected to transfer to N-acylated 2-CF₃-azetidines, including 1-benzoyl-2-(trifluoromethyl)azetidine.

regioselective ring-opening azetidinium chemistry α-trifluoromethyl amines

Regiospecific C4 Ring-Opening of 2-CF₃-Azetidines vs. C2-Predominant Opening of 2-Acyl/2-Cyano-Azetidines

The Kenis et al. (2012) study explicitly compared the ring-opening behavior of 2-CF₃-azetidines with literature precedent for 2-acyl- and 2-cyano-1-alkylazetidines. For 2-CF₃ substrates, nucleophilic ring-opening of azetidinium intermediates was regiospecific at C4 in all cases studied (independent of nucleophile: Cl⁻, Br⁻, CN⁻, PhS⁻, BnNH₂, H₂O), yielding α-CF₃-amines in 52–88% isolated yield [1]. By contrast, the ring-opening of azetidinium salts derived from 2-acyl- or 2-cyano-1-alkylazetidines occurs predominantly or exclusively at the more electrophilic C2 position: C2 ring-opening products are reported as major constituents (2–63% C2 product), and reaction with methyl chloroformate occurs exclusively at C2 [1]. This difference is attributed to both steric shielding and the electronic deactivation of C2 by the CF₃ group, which paradoxically renders C4 the kinetically favored site of nucleophilic attack — a reversal of the electronic preference seen with other electron-withdrawing groups at C2.

regioselectivity electron-withdrawing group effect azetidinium intermediate

Lipophilicity Modulation: CF₃ vs. CH₃ at the Azetidine 2-Position

The trifluoromethyl group is a well-established lipophilicity-enhancing motif in medicinal chemistry. The ACD/LogP of 2-(trifluoromethyl)azetidine (the core scaffold of the target compound) is 0.41 . For comparison, the XLogP3 of 3-(trifluoromethyl)azetidine is reported as 0.9 [1]. In the broader context of saturated N-heterocycles, literature reports indicate that the CF₃ group contributes a π-logP increment of approximately +0.9 relative to the corresponding methyl-substituted analog [2]. Applying this increment, the non-fluorinated 2-methylazetidine would have an estimated LogP in the range of approximately -0.5 to -0.3. For the target N-benzoyl derivative, the combined contributions of the benzoyl and CF₃ groups predict a LogP substantially higher than that of 1-benzoyl-2-methylazetidine. This lipophilicity differential affects membrane permeability, protein binding, and pharmacokinetic distribution in drug discovery contexts.

lipophilicity LogP trifluoromethyl effect drug-likeness

Metabolic Stability Advantage of the Trifluoromethyl Group in Azetidine Scaffolds

The carbon–fluorine bond (C–F bond dissociation energy ≈ 485 kJ·mol⁻¹) is substantially stronger than the carbon–hydrogen bond (C–H ≈ 413 kJ·mol⁻¹), rendering the CF₃ group highly resistant to cytochrome P450-mediated oxidative metabolism [1]. Melnykov et al. (2023) conducted a systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives and demonstrated that fluorination retains high metabolic stability (low intrinsic microsomal clearance, CLint) in nearly all cases studied, with the single exception of the 3,3-difluoroazetidine derivative [2]. While the specific 1-benzoyl-2-(trifluoromethyl)azetidine has not been individually profiled in microsomal stability assays, the class-level evidence establishes that the CF₃ group on the azetidine scaffold confers resistance to oxidative metabolism that the non-fluorinated 2-methyl analog cannot match. This inference is consistent with the broad precedent of CF₃ incorporation in FDA-approved drugs (e.g., fluoxetine, celecoxib, efavirenz) where the CF₃ group prolongs metabolic half-life [1].

metabolic stability intrinsic clearance C-F bond oxidative metabolism

Positional Isomer Differentiation: 2-CF₃ vs. 3-CF₃ Substitution Determines Regiochemical Fidelity

1-Benzoyl-2-(trifluoromethyl)azetidine (CAS 2703779-43-3) and its positional isomer 1-benzoyl-3-(trifluoromethyl)azetidine (CAS 2731014-23-4) share identical molecular formula (C₁₁H₁₀F₃NO) and molecular weight (229.20 g·mol⁻¹) but differ critically in the ring position of the CF₃ substituent . In the 2-CF₃ isomer, the trifluoromethyl group is located α to the ring nitrogen, directly modulating the electronic environment at both the nitrogen and the adjacent C2 carbon. This α-CF₃ placement is essential for the regiospecific C4 ring-opening behavior documented above. In the 3-CF₃ isomer, the CF₃ group is β to the nitrogen and does not exert the same directing effect; no regiospecific C4 ring-opening has been demonstrated for 3-substituted azetidines. The 3-CF₃ isomer would therefore produce different ring-opened product distributions and cannot serve as a drop-in replacement in synthetic sequences designed around the 2-CF₃ scaffold. Both isomers are commercially available as research chemicals (2-CF₃: CAS 2703779-43-3, purity 98% ; 3-CF₃: CAS 2731014-23-4, typical purity 95% ), making procurement specification of the correct isomer essential.

positional isomer regiochemistry 2-substituted azetidine 3-substituted azetidine

Highest-Confidence Application Scenarios for 1-Benzoyl-2-(trifluoromethyl)azetidine Based on Verified Differentiation Evidence


Synthesis of α-Trifluoromethyl-γ-Functionalized Primary Amines via Regiospecific C4 Ring-Opening

The defining synthetic application of 1-benzoyl-2-(trifluoromethyl)azetidine is as a precursor to α-CF₃-γ-substituted primary amines. Following N-deprotection (benzoyl hydrolysis) and quaternization/activation of the azetidine nitrogen, nucleophilic ring-opening occurs regiospecifically at C4, generating linear α-trifluoromethyl amines with a functional group (halide, nitrile, thioether, amine, alcohol) installed at the γ-position [1]. This transformation is inaccessible from 2-methyl or 2-acyl azetidine analogs, which ring-open at C2 to give constitutionally different products. The N-benzoyl group serves the dual purpose of protecting the nitrogen during synthetic manipulation and modulating the electronic requirements for ring activation. Typical conditions involve quaternization with Me₃OBF₄ or alkyl halides followed by nucleophilic displacement, producing α-CF₃-amines in 52–88% isolated yields (demonstrated on 1-alkyl-2-CF₃-azetidine analogs) [1].

Medicinal Chemistry Building Block for CF₃-Containing Drug Candidate Libraries

In drug discovery, the trifluoromethyl group is a privileged motif present in numerous FDA-approved drugs due to its combined effects on lipophilicity (ΔLogP ≈ +0.9 vs. CH₃), metabolic stability (C–F bond strength 485 kJ·mol⁻¹ vs. C–H 413 kJ·mol⁻¹), and conformational bias [1][2]. 1-Benzoyl-2-(trifluoromethyl)azetidine provides a conformationally constrained, CF₃-containing heterocyclic scaffold suitable for incorporation into lead compounds. The systematic study by Melnykov et al. (2023) demonstrated that fluorinated azetidine derivatives retain high metabolic stability while offering modulated pKa and LogP values, making them valuable extensions of the saturated N-heterocycle chemical space for rational optimization in early drug discovery [2]. The N-benzoyl group can be retained for target binding (as a benzamide pharmacophore) or hydrolyzed to reveal the free amine for further diversification.

Precursor to 4-Trifluoromethyl-1,3-oxazinan-2-ones via Cyclization

Ring-opening of 2-CF₃-azetidines with methyl chloroformate yields methyl N-alkyl-N-[3-chloro-1-(trifluoromethyl)propyl]carbamates (63–70% yield), which undergo microwave-assisted cyclization (140 °C, 200 W, 30 min) to afford 4-trifluoromethyl-1,3-oxazinan-2-ones [1]. This heterocyclic scaffold is a substructure of biologically active compounds with reported antibacterial, anti-inflammatory, and antitumor activities [1]. 1-Benzoyl-2-(trifluoromethyl)azetidine, following appropriate N-deprotection and N-alkylation steps, can serve as an entry point into this compound class. The regiospecificity of the initial ring-opening ensures that the CF₃ group is positioned at the 4-position of the oxazinanone ring, a regiochemical outcome that cannot be replicated using 2-alkyl or 3-CF₃ azetidine isomers.

Chiral α-CF₃-Amine Synthesis via Enantiopure Azetidine Intermediates

The 2-position of 2-(trifluoromethyl)azetidine is a stereogenic center when the CF₃ group is attached to a non-symmetric ring. Enantiopure (2R)- and (2S)-2-(trifluoromethyl)azetidine derivatives have been synthesized and are commercially available [1][2]. N-Benzoylation of enantiopure 2-(trifluoromethyl)azetidine yields the corresponding chiral 1-benzoyl-2-(trifluoromethyl)azetidine. The regiospecific C4 ring-opening of chiral 2-CF₃-azetidines proceeds with retention of the stereochemical information at C2, enabling access to enantiomerically enriched α-trifluoromethyl amines — a compound class of high interest in medicinal chemistry where the absolute configuration at the α-CF₃ carbon critically influences biological activity [2]. This stereochemical fidelity distinguishes the 2-CF₃ scaffold from 3-CF₃ azetidines, where the CF₃-bearing carbon is not stereogenic.

Quote Request

Request a Quote for 1-benzoyl-2-(trifluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.